2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and efficiency . The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives .
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair . Additionally, the compound may induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-1-yl)-methylbenzoic acid: Known for its anticancer and antimicrobial activities.
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene: Used in the development of new materials and catalysts.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H20N4O/c1-10(2)8-9-12-11(3)19-20(15(12)21)16-17-13-6-4-5-7-14(13)18-16/h4-7,10,12H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
ZNVXIPHBJDRQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(C)C)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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